Benzyl 4-bromostyrylcarbamate
Description
Strategic Positioning in Organic Synthesis
The strategic importance of Benzyl (B1604629) 4-bromostyrylcarbamate in organic synthesis stems from the reactivity of its distinct functional groups. The carbamate (B1207046) group is a key structural motif found in many approved drugs and is often used as a stable and versatile protecting group for amines in peptide synthesis. ukzn.ac.zamasterorganicchemistry.comacs.org The benzyl portion of the carbamate, specifically the carboxybenzyl (Cbz) group, is a well-established protecting group that can be readily removed under mild conditions, such as catalytic hydrogenation. masterorganicchemistry.com
The 4-bromostyryl fragment provides two additional reactive sites. The bromine atom on the aromatic ring is a prime handle for a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.comchemicalbook.comrsc.org The styrenic double bond can undergo a range of transformations, including hydrogenation, epoxidation, and polymerization. This multi-functionality allows for the sequential or orthogonal modification of the molecule, enabling the construction of diverse and complex molecular scaffolds.
A plausible synthetic route to styrylcarbamates, including the title compound, involves the reaction of an appropriately substituted styryl isocyanate with an alcohol, or the reaction of a styrylboronic acid with an azidoformate in the presence of a copper catalyst. ubinkim.com For instance, the synthesis of (E)-Benzyl styrylcarbamate has been achieved by reacting (E)-styrylboronic acid with benzyl azidoformate. ubinkim.com This suggests a viable pathway to Benzyl 4-bromostyrylcarbamate using 4-bromostyrylboronic acid as a starting material.
Historical Context of Carbamate and Styryl Chemistry
The chemistry of carbamates has a rich history, with their application as protecting groups for amines being a cornerstone of peptide synthesis for decades. ukzn.ac.za The development of various carbamate protecting groups, such as Boc, Fmoc, and Cbz, has been instrumental in the synthesis of complex peptides and other nitrogen-containing natural products. masterorganicchemistry.com Beyond their role as protecting groups, carbamates are also recognized for their presence in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. ukzn.ac.zaacs.org
The study of styryl compounds, characterized by a vinyl group attached to a benzene (B151609) ring, dates back to the 19th century. The parent compound, styrene (B11656), is a key monomer in the production of polystyrene, a widely used plastic. The reactivity of the styryl double bond has been extensively explored, leading to a vast number of synthetic transformations. The introduction of substituents onto the phenyl ring of styrene, such as the bromine atom in 4-bromostyrene (B1200502), further expands its synthetic utility, particularly in the realm of metal-catalyzed cross-coupling reactions. nih.govchemicalbook.com
Contemporary Research Challenges and Opportunities
While the individual chemistries of carbamates and styrenes are well-established, the synthesis and application of molecules that combine these functionalities, like this compound, present both challenges and opportunities. A significant challenge lies in achieving selective transformations when multiple reactive sites are present. For example, performing a reaction at the styryl double bond without affecting the carbamate or the aryl bromide requires careful selection of reaction conditions.
A promising area of research is the use of styryl carbamates in medicinal chemistry. Recent studies have explored styryl carbamates as potential agents for disrupting the tumor microenvironment (TME). researchgate.netmdpi.com Specifically, they have been investigated for their ability to interfere with the PD-1/PD-L1 immune checkpoint pathway, which is a key mechanism of immune evasion by cancer cells. mdpi.com This opens up the possibility of developing novel immunomodulatory drugs based on the this compound scaffold. The bromine atom would allow for further structural modifications to optimize biological activity.
Furthermore, the synthesis of functionalized polymers is another avenue of opportunity. The polymerization of styrenic monomers is a well-developed field, and the incorporation of a functional handle like a carbamate could lead to the development of new materials with tailored properties. The bromine atom could also be used for post-polymerization modification, allowing for the creation of even more complex polymeric architectures. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(E)-2-(4-bromophenyl)ethenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c17-15-8-6-13(7-9-15)10-11-18-16(19)20-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,18,19)/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNNGECHOBOGOH-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC=CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N/C=C/C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682011 | |
| Record name | Benzyl [(E)-2-(4-bromophenyl)ethenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228957-12-7 | |
| Record name | Benzyl [(E)-2-(4-bromophenyl)ethenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Benzyl 4 Bromostyrylcarbamate
Retrosynthetic Approaches to the Core Structure
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For Benzyl (B1604629) 4-bromostyrylcarbamate, the primary disconnections are at the carbamate (B1207046) linkage and the styryl double bond.
One logical retrosynthetic step is the disconnection of the carbamate C-N bond, which simplifies the molecule into two key synthons: a benzyl carbamate precursor and a 4-bromostyrylamine. The benzyl carbamate portion can be derived from benzyl alcohol, a readily available starting material. The 4-bromostyrylamine synthon, in turn, can be disconnected at the C=C double bond of the styryl group. This leads to simpler precursors such as 4-bromobenzaldehyde (B125591) and a corresponding amino-functionalized component.
Alternatively, a different disconnection strategy would involve breaking the C-O bond of the carbamate. This would lead to a 4-bromostyryl isocyanate and benzyl alcohol. The isocyanate can be retrosynthetically derived from a corresponding carboxylic acid azide (B81097) via a Curtius rearrangement, or from an amide via a Hofmann rearrangement.
These retrosynthetic pathways highlight the key chemical transformations required for the synthesis of Benzyl 4-bromostyrylcarbamate, which will be discussed in detail in the following sections.
Precursor Selection and Chemical Building Blocks
The successful synthesis of this compound relies on the appropriate selection of precursor molecules. Based on the retrosynthetic analysis, the following building blocks are of key importance:
For the Benzyl Group: Benzyl alcohol or benzyl chloroformate are the most common and direct precursors. wikipedia.org Benzyl alcohol can be reacted with a phosgene (B1210022) equivalent or an activated carbamate to form the desired linkage. Benzyl chloroformate, while highly reactive, provides a direct route to the benzyl carbamate moiety. wikipedia.org
For the 4-Bromostyryl Moiety: The construction of the 4-bromostyryl group can be achieved through various olefination reactions. Common precursors include 4-bromobenzaldehyde and a suitable phosphonium (B103445) ylide (in a Wittig reaction) or a phosphonate (B1237965) ester (in a Horner-Wadsworth-Emmons reaction). Alternatively, vinylation of a brominated aromatic ring using a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, can be employed.
For the Carbamate Linkage: The nitrogen atom of the carbamate can originate from various sources. If a pre-formed 4-bromostyrylamine is used, it can be reacted with a benzyl chloroformate or a similar benzyl-containing carbonylating agent. If a rearrangement reaction is employed, the nitrogen can be introduced from an azide (Curtius) or an amide (Hofmann). organic-chemistry.orgtcichemicals.com
The selection of specific precursors is often dictated by factors such as commercial availability, cost, and the desired reaction conditions (e.g., mild vs. harsh).
Formation of the Carbamate Linkage
The formation of the carbamate functional group is a cornerstone of the synthesis of this compound. Several distinct methodologies can be employed, each with its own advantages and limitations.
Historically, phosgene (COCl₂) was a common reagent for the synthesis of carbamates. In a phosgene-mediated route, an amine reacts with phosgene to form a carbamoyl (B1232498) chloride, which is then reacted with an alcohol to yield the carbamate. However, due to the extreme toxicity of phosgene, its use is now largely avoided in modern synthetic chemistry. nih.gov
Phosgene-free alternatives are now the preferred methods for carbamate synthesis. oup.com These routes often employ less hazardous reagents that act as phosgene surrogates. One common approach involves the use of mixed carbonates, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl chloroformate. organic-chemistry.orgnih.gov Another strategy is the reaction of amines with dialkyl carbonates, which can be catalyzed by various bases or metal complexes. core.ac.uk These methods offer a safer and more environmentally benign approach to carbamate formation. core.ac.uk
| Reagent Class | Example | Description |
| Phosgene Equivalents | Benzyl Chloroformate | A highly reactive reagent that directly introduces the benzyl carbamate moiety. |
| Carbonates | Di-tert-butyl dicarbonate (Boc₂O) | A milder reagent that can be used to form a carbamate that is subsequently deprotected and reacted with a benzyl group. organic-chemistry.org |
| Dialkyl Carbonates | Dimethyl Carbonate (DMC) | A greener alternative that can react with amines to form carbamates, often requiring a catalyst. core.ac.uk |
The use of carbon dioxide (CO₂) as a C1 building block for chemical synthesis is a rapidly growing field of research, driven by the desire for more sustainable chemical processes. researchgate.net CO₂ can be utilized in the synthesis of carbamates through several methodologies. researchgate.net
One approach involves the reaction of an amine with CO₂ in the presence of a base to form a carbamate salt. This salt can then be reacted with an electrophile, such as a benzyl halide, to form the final carbamate product. organic-chemistry.org This three-component coupling reaction offers a direct and atom-economical route to carbamates. organic-chemistry.org
Another strategy is the dehydrative carboxylation of amines with CO₂. In this method, a carbamic acid is formed in situ from the amine and CO₂, and a dehydrating agent is then used to promote the formation of the carbamate. organic-chemistry.org The reaction conditions for CO₂ fixation methodologies are often mild, and various catalysts, including organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and metal complexes, have been developed to improve efficiency and selectivity. nih.govnih.gov
| Method | Description | Key Reagents |
| Three-Component Coupling | An amine, CO₂, and an electrophile are reacted together in a single pot. organic-chemistry.org | Amine, CO₂, Electrophile (e.g., Benzyl Bromide), Base (e.g., Cesium Carbonate) organic-chemistry.org |
| Dehydrative Carboxylation | An in situ formed carbamic acid is dehydrated to form the carbamate. | Amine, CO₂, Dehydrating Agent, Catalyst (e.g., DBU) organic-chemistry.org |
Rearrangement reactions provide an alternative and powerful strategy for the synthesis of carbamates, often proceeding through an isocyanate intermediate. tcichemicals.comwikipedia.orgnumberanalytics.com
Hofmann Rearrangement: This reaction involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base to yield an isocyanate. tcichemicals.com The isocyanate can then be trapped with an alcohol, such as benzyl alcohol, to form the corresponding carbamate. tcichemicals.comwikipedia.org An efficient one-pot procedure for the Hofmann rearrangement of amides to provide benzyl carbamates in high yields has been developed using N-bromoacetamide and lithium hydroxide (B78521) or lithium methoxide. organic-chemistry.orgorganic-chemistry.org
Curtius Rearrangement: The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate. wikipedia.org The acyl azide is typically prepared from a carboxylic acid or an acyl chloride. wikipedia.org Similar to the Hofmann rearrangement, the resulting isocyanate can be trapped with benzyl alcohol to form the benzyl carbamate. wikipedia.org This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.org
Lossen Rearrangement: In the Lossen rearrangement, a hydroxamic acid or one of its derivatives is converted to an isocyanate. numberanalytics.com This reaction is often promoted by an activating agent, such as a sulfonyl chloride. organic-chemistry.org The resulting isocyanate can then be reacted with an alcohol to form the carbamate. numberanalytics.com A mild and efficient one-pot method for synthesizing carbamates from hydroxamic acids via the Lossen rearrangement has been reported, catalyzed by N-methylimidazole (NMI). organic-chemistry.org
| Rearrangement | Starting Material | Key Intermediate | Product |
| Hofmann | Primary Amide | Isocyanate | Carbamate |
| Curtius | Acyl Azide | Isocyanate | Carbamate |
| Lossen | Hydroxamic Acid | Isocyanate | Carbamate |
Carbon Dioxide Fixation Methodologies
Construction of the 4-Bromostyryl Moiety
The 4-bromostyryl group is a key structural feature of this compound, and its synthesis can be achieved through several reliable methods.
One of the most common approaches is the Wittig reaction , which involves the reaction of an aldehyde or ketone with a phosphonium ylide. In this case, 4-bromobenzaldehyde would be reacted with a suitable phosphonium ylide containing the nitrogen functionality required for the carbamate linkage.
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction , offer another powerful tool for the construction of the styryl double bond. In a Heck reaction, a vinyl group can be coupled with an aryl halide. For the synthesis of the 4-bromostyryl moiety, this would involve the reaction of 4-bromoiodobenzene with a suitable vinyl derivative in the presence of a palladium catalyst and a base.
The choice of method for constructing the 4-bromostyryl moiety will depend on the specific precursors available and the desired reaction conditions. The HWE reaction is often favored for its high efficiency and stereoselectivity.
Olefin Metathesis Approaches
Olefin metathesis is a powerful reaction in organic synthesis that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This reaction, catalyzed by metal complexes, often provides a more direct and efficient route to complex molecules with fewer byproducts compared to other methods. wikipedia.org In the context of synthesizing styryl derivatives, cross-metathesis (CM) is particularly relevant. beilstein-journals.orgmdpi.com
The synthesis of styryl compounds can be achieved through the cross-metathesis of a vinyl-containing precursor with styrene (B11656) or a substituted styrene. beilstein-journals.org For instance, the reaction of a vinyl-substituted carbamate precursor with 4-bromostyrene (B1200502) in the presence of a suitable catalyst, such as a Grubbs catalyst (a ruthenium-based complex), would directly yield the target molecule. wikipedia.orgbeilstein-journals.org The reaction is often driven by the formation of a volatile byproduct like ethene. beilstein-journals.org Research has shown that for styrene derivatives, metathesis can be highly regioselective, typically leading to the exclusive formation of the E-isomer under mild conditions. beilstein-journals.org
Key Features of Olefin Metathesis in Styrene Synthesis:
Catalysts: Grubbs' first and second-generation catalysts are commonly employed. beilstein-journals.org
Selectivity: Often yields the thermodynamically more stable E-isomer. beilstein-journals.org
Reaction Conditions: Typically performed in solvents like dichloromethane (B109758) at temperatures around 40°C. beilstein-journals.org
Wittig and Horner-Wadsworth-Emmons Olefination Strategies
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for the formation of carbon-carbon double bonds, providing reliable routes to styrenyl systems. masterorganicchemistry.comwikipedia.orgwikipedia.org
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent). masterorganicchemistry.combyjus.com To synthesize a 4-bromostyryl system, 4-bromobenzaldehyde would be reacted with a suitable phosphonium ylide. The ylide is typically prepared by treating a phosphonium salt with a strong base. lumenlearning.com The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion. wikipedia.org These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.org A significant advantage of the HWE reaction is that it predominantly yields the (E)-alkene, which is often the desired isomer in styryl systems. wikipedia.orgnrochemistry.com Furthermore, the water-soluble phosphate (B84403) byproduct simplifies purification. orgsyn.org The synthesis would involve reacting 4-bromobenzaldehyde with a phosphonate reagent designed to introduce the carbamate precursor.
| Reaction | Key Reagents | Typical Product Stereochemistry | Advantages |
| Wittig Reaction | Aldehyde/Ketone, Phosphonium Ylide masterorganicchemistry.comwikipedia.org | (Z)-alkene with non-stabilized ylides organic-chemistry.org | Wide substrate scope. lumenlearning.com |
| Horner-Wadsworth-Emmons | Aldehyde/Ketone, Phosphonate Carbanion wikipedia.org | (E)-alkene wikipedia.org | Higher nucleophilicity of the carbanion, easier purification. wikipedia.orgorgsyn.org |
Halogenation Techniques for the Aryl Bromine
The introduction of the bromine atom onto the aromatic ring is a critical step. Electrophilic aromatic bromination is a fundamental reaction in organic synthesis. thieme-connect.com
Traditional methods often employ molecular bromine, which can be hazardous and has poor atom economy, as only half of the bromine atoms are incorporated into the product. thieme-connect.com Modern methods focus on milder and more selective reagents.
One effective approach involves using N-bromosuccinimide (NBS) as a brominating agent. manac-inc.co.jp Depending on the reaction conditions, NBS can be used to brominate both activated and deactivated aromatic rings. manac-inc.co.jp For activated rings, the reaction proceeds via an electrophilic substitution mechanism. manac-inc.co.jp
Another strategy employs a combination of an ammonium (B1175870) bromide salt as the bromine source and an oxidant like Oxone®. thieme-connect.com This method is advantageous as it is performed at ambient temperature and can be highly selective for the para-position. thieme-connect.com The reaction is believed to proceed through the in-situ formation of the highly reactive hypobromous acid (HOBr). thieme-connect.com
Electrochemical methods also offer a green and controlled approach to bromination. cecri.res.in Two-phase electrolysis using a bromide source can generate bromine in situ, allowing for precise control over the reaction and minimizing the handling of hazardous reagents. cecri.res.in This technique has shown high yields and excellent regioselectivity for the para-position on electron-rich aromatic compounds. cecri.res.in
| Method | Reagents | Key Features |
| N-Bromosuccinimide (NBS) | NBS, appropriate solvent manac-inc.co.jp | Versatile for both activated and deactivated rings. manac-inc.co.jp |
| Ammonium Bromide/Oxone® | NH₄Br, Oxone® thieme-connect.com | Mild, room temperature conditions, high para-selectivity. thieme-connect.com |
| Electrochemical Bromination | Bromide salt, electrolysis setup cecri.res.in | In-situ generation of bromine, precise control, high yields. cecri.res.in |
Introduction of the Benzyl Protecting Group
Protecting groups are essential in multi-step synthesis to prevent unwanted reactions of functional groups like amines. genspark.ai The benzyl (Bn) group is a common and robust choice for amine protection. fishersci.co.ukwikipedia.org
Benzylation of Amines and Related Functional Groups
The benzylation of an amine to form a carbamate typically involves reacting the amine with a benzyl-containing reagent. A common method is the reaction of the amine with benzyl halide (e.g., benzyl bromide) in the presence of a base. fishersci.co.uk The base, such as potassium carbonate, neutralizes the hydrogen halide formed during the reaction. fishersci.co.uk This reaction is often carried out in polar aprotic solvents like acetonitrile (B52724) or DMF. fishersci.co.uk
Alternatively, for the direct formation of a benzyl carbamate, a precursor amine can be reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base. This is a widely used method for introducing the Cbz protecting group, which is a type of benzyl carbamate. masterorganicchemistry.com Another approach involves a three-component coupling of an amine, carbon dioxide, and a benzyl halide, which can provide the carbamate under mild conditions. organic-chemistry.org
Optimized Reaction Conditions and Catalysis
Optimizing reaction conditions is crucial for achieving high yields and selectivity in benzylation reactions. Transition metal catalysis has emerged as an environmentally friendly pathway for N-alkylation. rsc.org For instance, palladium-doped catalysts have been shown to be effective for the N-benzylation of amines using benzyl alcohol as the alkylating agent, proceeding through a "hydrogen borrowing" mechanism where water is the only byproduct. rsc.orgrsc.org
Recent research has explored the use of various catalytic systems to improve efficiency. For example, supported ferric perchlorate (B79767) on silica (B1680970) gel has been used for the N-alkylation of aromatic amines with alcohols. researchgate.net The optimization of parameters such as temperature, catalyst loading, and reactant ratios is key to maximizing product yield. rsc.orgresearchgate.net For instance, in a Pd-doped La-BDC MOF catalyzed benzylation, a temperature of 150 °C and a 5 mol% catalyst loading were found to be optimal for achieving high selectivity. rsc.org
| Catalyst System | Alkylating Agent | Key Advantages | Reference |
| Pd-doped La-BDC MOF | Benzyl alcohol | High selectivity, environmentally friendly (water byproduct) | rsc.orgrsc.org |
| Ferric perchlorate/SiO₂ | Alcohols | High efficiency and selectivity | researchgate.net |
| Commercial Ni catalysts | Benzyl alcohol | Use of easy-to-handle ammonia (B1221849) sources | acs.org |
Principles of Green Chemistry in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comsigmaaldrich.com The synthesis of this compound can be made more sustainable by applying the 12 Principles of Green Chemistry. solubilityofthings.comacs.org
Key principles applicable to this synthesis include:
Prevention of Waste: It is better to prevent waste than to treat it after it has been created. acs.org This can be achieved by designing synthetic routes with fewer steps and higher yields.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like olefin metathesis and catalytic hydrogen borrowing for benzylation are advantageous in this regard. wikipedia.orgrsc.org
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should use and generate substances that possess little or no toxicity. sigmaaldrich.com This involves replacing hazardous reagents like molecular bromine with safer alternatives like NBS or electrochemical methods. thieme-connect.commanac-inc.co.jpcecri.res.in
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. acs.org Solvent-free reaction conditions, where possible, are ideal. arkat-usa.org
Design for Energy Efficiency: Energy requirements should be minimized, and reactions should be conducted at ambient temperature and pressure whenever possible. sigmaaldrich.com
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org The use of transition metal catalysts for benzylation is a prime example. rsc.org
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible, as it requires additional reagents and generates waste. acs.org While protecting groups are often necessary, choosing ones that can be removed under mild and green conditions is important.
Recent research has focused on the green synthesis of carbamates. For example, methods have been developed to synthesize carbamates directly from CO₂, amines, and alcohols, avoiding halogenated reagents. rsc.org Another approach utilizes a one-pot Hofmann rearrangement of aromatic amides in a green oxidation process. nih.gov Solvent-free methods for preparing primary carbamates using solid acids have also been reported. arkat-usa.org
Reactivity and Transformational Chemistry of Benzyl 4 Bromostyrylcarbamate
Chemical Transformations Involving the Carbamate (B1207046) Group
The carbamate group in Benzyl (B1604629) 4-bromostyrylcarbamate is a key functional group that can undergo several important reactions.
The benzyl group within the carbamate functionality serves as a protecting group for the nitrogen atom. Its removal, or deprotection, is a crucial step in many synthetic pathways.
Hydrogenolysis: A common and mild method for cleaving benzyl ethers and related groups is catalytic hydrogenation. organic-chemistry.org This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or a hydrogen donor like 1,4-cyclohexadiene. organic-chemistry.orglookchem.com While effective, this method can also reduce other susceptible functional groups within the molecule, such as the double bond in the styryl moiety. uwindsor.ca The presence of a basic amine functionality in the molecule can sometimes hinder the hydrogenolysis of O-benzyl ethers, but N-debenzylation can still proceed, sometimes even selectively in the presence of O-benzyl ethers under acidic conditions. lookchem.com
Acidic Cleavage: Strong acids can also be used to cleave benzyl ethers, although this method is less common due to the harsh conditions required, which might not be compatible with other functional groups in the molecule. organic-chemistry.org The stability of benzyl ethers to acid is generally high, with cleavage typically requiring very strong acidic conditions. uwindsor.ca
A summary of common deprotection methods for benzyl groups is presented below:
| Deprotection Method | Reagents | Comments |
| Hydrogenolysis | H₂, Pd/C | A common and gentle method, but may also reduce other functional groups. organic-chemistry.orguwindsor.ca |
| Transfer Hydrogenation | 1,4-cyclohexadiene, Pd/C | An alternative to using hydrogen gas, can show selectivity. organic-chemistry.orglookchem.com |
| Acidic Cleavage | Strong acids | Requires harsh conditions and is limited to acid-stable substrates. organic-chemistry.orguwindsor.ca |
| Oxidative Cleavage | DDQ (for p-methoxybenzyl ethers) | Milder than strong acid, relies on the electronic properties of the benzyl group. organic-chemistry.org |
Once the benzyl protecting group is removed to yield the primary carbamate, the nitrogen atom becomes available for various substitution reactions. These reactions are fundamental for building more complex molecular architectures.
N-substitution reactions typically involve the reaction of the deprotected carbamate with an electrophile. The specific conditions for these reactions depend on the nature of both the nucleophilic nitrogen and the electrophilic partner. For instance, N-alkylation can be achieved using alkyl halides. The reactivity of benzyl halides in S"N"2 reactions makes them effective alkylating agents. stackexchange.com The formation of carbon-nitrogen bonds through nucleophilic substitution is a cornerstone of organic synthesis, enabling the creation of a wide array of nitrogen-containing compounds. beilstein-journals.org
Selective Deprotection Methodologies (e.g., Hydrogenolysis, Acidic Cleavage)
Reactions at the Styryl Moiety
The styryl group, with its carbon-carbon double bond conjugated to the aromatic ring, is another reactive site in Benzyl 4-bromostyrylcarbamate.
The double bond of the styryl moiety can undergo a variety of addition reactions.
Hydrogenation: As mentioned earlier, catalytic hydrogenation can reduce the double bond. This reaction is often competitive with the hydrogenolysis of the benzyl group. uwindsor.ca
Epoxidation: The double bond can be converted to an epoxide using peroxy acids like m-chloroperbenzoic acid (m-CPBA).
Dihydroxylation: The olefin can be dihydroxylated to form a diol using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄).
The electron-rich nature of the double bond makes it susceptible to attack by electrophiles. The presence of the aromatic ring can influence the regioselectivity of these additions. Conversely, under certain conditions, nucleophilic addition to the double bond can also occur, particularly if the aromatic ring is substituted with electron-withdrawing groups.
The bromine atom on the phenyl ring of the styryl moiety provides a handle for further functionalization through various cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituted aromatic ring is a suitable substrate for a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly increasing the molecular complexity.
Electrophilic Aromatic Substitution (S"E"Ar): The existing substituents on the aromatic ring will direct any further electrophilic substitution. The bromine atom is an ortho-, para-director, while the styryl group's directing influence will depend on the reaction conditions. S"E"Ar is a fundamental method for functionalizing arenes, though it can sometimes require harsh conditions. nih.gov
Nucleophilic Aromatic Substitution (S"N"Ar): While less common for simple aryl halides, nucleophilic aromatic substitution can occur if the ring is activated by strongly electron-withdrawing groups.
The functionalization of aromatic C-H bonds is a growing area of research, offering alternative strategies to traditional cross-coupling reactions. nih.govkuleuven.be These methods can provide more direct routes to complex aromatic compounds. kuleuven.be
Electrophilic and Nucleophilic Additions to the Double Bond
Reactivity of the Bromine Atom on the Aromatic Ring
The bromine atom attached to the styrene (B11656) ring is a key site for a variety of chemical transformations, enabling the synthesis of more complex molecules.
Nucleophilic aromatic substitution (SNAr) reactions typically require an aromatic ring that is rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), usually positioned ortho or para to the leaving group. chemistrysteps.compressbooks.pub The carbamate group in this compound is not a strong electron-withdrawing group, and therefore, the aromatic ring is not sufficiently activated for SNAr reactions to occur under standard conditions. For SNAr to proceed, the nucleophile attacks the electron-deficient aryl halide, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex, before the halide ion is eliminated. pressbooks.pub Without a potent EWG like a nitro group, this pathway is energetically unfavorable.
The bromine atom on the aromatic ring of this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. eie.grlibretexts.org
Suzuki Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound. It is anticipated that this compound would readily undergo Suzuki coupling with various boronic acids in the presence of a palladium catalyst and a base. This is supported by studies on poly(4-bromostyrene), which show efficient Suzuki coupling. researchgate.netrsc.org
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. researchgate.net 4-Bromostyrene (B1200502), the parent compound, is known to participate in Heck reactions to synthesize compounds like poly(1,4-phenylenevinylene). scientificlabs.co.ukchemicalbook.comfishersci.comcymitquimica.com Thus, this compound is expected to be a suitable substrate for Heck coupling with a variety of alkenes.
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is effective for aryl bromides and can be carried out under mild conditions. wikipedia.orgacs.org Studies on poly(4-bromostyrene) have demonstrated successful Sonogashira coupling with terminal alkynes. acs.org
Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions with 4-Bromostyrene Derivatives
| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 4-Vinylbiphenyl | researchgate.netucc.ie |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 1,4-Divinylbenzene | researchgate.net |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)styrene | acs.orgresearchgate.net |
The vinyl group of the styryl moiety can participate in radical reactions. acs.orgtandfonline.com However, radical reactions directly involving the bromine atom on the aromatic ring are less common than metal-catalyzed processes.
Benzylic bromination typically refers to the bromination of a carbon atom adjacent to an aromatic ring. In the case of this compound, the term "benzylic" could refer to the CH₂ group of the benzyl carbamate. This position is susceptible to radical bromination, similar to toluene, which can be brominated to form benzyl bromide under free radical conditions. wikipedia.org However, this is distinct from the reactivity of the bromine atom on the styryl ring.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Stereoselective Reactions and Asymmetric Synthesis Strategies
Stereoselectivity in reactions involving this compound would primarily focus on the double bond of the styryl group or reactions at the carbamate's benzylic position.
Asymmetric synthesis strategies could be employed to create chiral derivatives. For instance, asymmetric epoxidation of the styryl double bond could lead to chiral epoxides, which are versatile synthetic intermediates. Similarly, asymmetric dihydroxylation could produce chiral diols.
Furthermore, if a chiral center is introduced elsewhere in the molecule, it can direct the stereochemical outcome of subsequent reactions, a principle known as diastereoselective synthesis. egrassbcollege.ac.in The development of predictive models and a deeper understanding of reaction mechanisms are crucial for advancing stereoselective synthesis. rsc.org While specific stereoselective reactions for this compound are not documented, the principles of asymmetric catalysis and synthesis are broadly applicable to its structure. researchgate.netorganic-chemistry.org
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of Benzyl (B1604629) 4-bromostyrylcarbamate. Through a series of one- and two-dimensional experiments, it is possible to map the precise connectivity and spatial relationships of atoms within the molecule.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides the fundamental data for the structural assignment of Benzyl 4-bromostyrylcarbamate. The chemical shift (δ) of each nucleus is indicative of its local electronic environment, while the multiplicity in ¹H NMR reveals the number of adjacent protons.
In a typical analysis, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl and 4-bromostyryl groups, the vinylic protons of the styryl moiety, the benzylic methylene (B1212753) (CH₂) protons, and the amine (NH) proton. The integration of these signals corresponds to the number of protons in each environment.
The ¹³C NMR spectrum complements this by identifying all unique carbon atoms, including the quaternary carbons of the aromatic rings and the carbonyl carbon of the carbamate (B1207046) group, which are not visible in the ¹H NMR spectrum.
Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Benzylic CH₂ | ~5.2 | Singlet |
| Aromatic (Benzyl) | ~7.3-7.4 | Multiplet |
| Vinylic CH=CH | ~6.5-7.5 | Doublets |
| Aromatic (4-bromostyryl) | ~7.2-7.5 | Multiplets |
| Carbamate NH | ~6.8 | Broad Singlet |
Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~154 |
| Benzylic CH₂ | ~67 |
| Aromatic C-Br | ~121 |
| Aromatic/Vinylic Carbons | ~115-138 |
While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations. wikipedia.orgepfl.ch
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. princeton.edu For this compound, COSY would confirm the connectivity between the two vinylic protons and establish the relationships between adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). epfl.ch It is a powerful tool for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For example, the signal for the benzylic protons at ~5.2 ppm would correlate with the carbon signal at ~67 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. epfl.ch This is crucial for connecting molecular fragments separated by quaternary carbons or heteroatoms. Key HMBC correlations for this molecule would include the correlation from the benzylic CH₂ protons to the carbonyl carbon and from the NH proton to the carbonyl carbon and the vinylic carbons, thus confirming the carbamate linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons, regardless of their bonding. It is particularly useful for determining stereochemistry and conformation.
Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Structural Information Confirmed |
| COSY | Vinylic H ↔ Vinylic H | Confirms the styryl double bond connectivity. |
| HSQC | Benzylic CH₂ ↔ Benzylic C | Assigns the carbon atom of the benzylic CH₂ group. |
| HSQC | Aromatic/Vinylic H's ↔ Aromatic/Vinylic C's | Assigns all protonated carbon atoms in the molecule. |
| HMBC | Benzylic CH₂ → Carbonyl C | Links the benzyl group to the carbamate functionality. |
| HMBC | NH proton → Carbonyl C | Confirms the N-C=O bond of the carbamate. |
| HMBC | NH proton → Vinylic C | Links the nitrogen atom to the styryl group. |
Solid-State NMR (ssNMR) is a valuable technique for analyzing materials in their solid form, providing information that is inaccessible in solution-state NMR. mdpi.com For this compound, ssNMR could be applied to study its crystalline packing, identify different polymorphic forms, and investigate molecular dynamics in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly used to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra of solids. acs.orgresearchgate.netescholarship.org The study of carbamate-containing polymers and frameworks has demonstrated the utility of ssNMR in confirming linkage formation and assessing structural integrity in the solid phase. escholarship.orgberkeley.edu
Two-Dimensional NMR Experiments (e.g., COSY, NOESY, HMBC, HSQC)
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. neu.edu.tr
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula. For this compound (C₁₆H₁₄BrNO₂), HRMS would confirm its composition by matching the experimental mass to the calculated theoretical mass. A critical feature in the mass spectrum of this compound is the isotopic signature of bromine. Due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion will appear as a pair of peaks (M⁺ and M⁺+2) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom. neu.edu.tr
Predicted HRMS Data for this compound (C₁₆H₁₄BrNO₂) Adducts
| Ion Adduct | Calculated Exact Mass (m/z) |
| [M(⁷⁹Br)+H]⁺ | 332.0281 |
| [M(⁸¹Br)+H]⁺ | 334.0260 |
| [M(⁷⁹Br)+Na]⁺ | 354.0100 |
| [M(⁸¹Br)+Na]⁺ | 356.0079 |
Tandem Mass Spectrometry (MS/MS) is used to establish the structure of a molecule by inducing fragmentation and analyzing the resulting daughter ions. lcms.cz In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID). The fragmentation pattern provides a roadmap of the molecule's structure, as cleavage occurs at the weakest bonds or leads to the formation of particularly stable fragments.
Expected fragmentation pathways would involve the cleavage of the carbamate ester and amide bonds. libretexts.org A prominent fragment would likely be the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, resulting from the loss of the benzyl group, a characteristic fragmentation for benzyl-containing compounds. researchgate.net Other significant fragments would arise from cleavages around the carbamate linker and within the 4-bromostyryl moiety.
Predicted Major Fragment Ions in the MS/MS Spectrum of this compound
| Fragment Ion (m/z) | Proposed Structure / Origin |
| 91 | [C₇H₇]⁺ (Tropylium ion from benzyl group) |
| 106 | [C₇H₆O]⁺ (Benzaldehyde radical cation) |
| 182/184 | [BrC₈H₆]⁺ (Bromostyrene radical cation) |
| 198/200 | [BrC₈H₈N]⁺ (4-Bromostyrylamine fragment) |
| 225 | [C₁₆H₁₃]⁺ (Loss of Br and NO₂) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Vibrational Spectroscopy Principles
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between its vibrational energy levels. The resulting spectrum provides detailed information about the functional groups present. For this compound, characteristic absorption bands are expected based on its structure, which includes a carbamate linkage, a benzyl group, and a 4-bromostyryl moiety.
Key functional group vibrations for this compound would be anticipated in the following regions:
N-H Stretching: The carbamate N-H group is expected to show a stretching vibration in the range of 3200-3400 cm⁻¹. The exact position can be influenced by hydrogen bonding.
C=O Stretching: The carbonyl group of the carbamate is a strong infrared absorber and typically exhibits a sharp, intense peak between 1680 and 1750 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond within the carbamate group is expected in the 1200-1350 cm⁻¹ region.
Aromatic C-H Stretching: The C-H stretching vibrations of the benzene (B151609) rings (from the benzyl and styryl groups) typically appear just above 3000 cm⁻¹.
Aromatic C=C Stretching: The C=C stretching vibrations within the aromatic rings give rise to several bands in the 1450-1600 cm⁻¹ region.
C-Br Stretching: The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
=C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the C-H bonds on the substituted benzene rings can provide information about the substitution pattern. For the para-substituted bromostyryl group, a strong band is expected in the 800-850 cm⁻¹ range.
A hypothetical FTIR data table for this compound is presented below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H Stretch (Carbamate) |
| 3030-3080 | Medium | Aromatic C-H Stretch |
| ~2950 | Weak | Aliphatic C-H Stretch (Methylene) |
| ~1710 | Strong | C=O Stretch (Carbamate) |
| ~1600, 1490, 1450 | Medium | Aromatic C=C Stretch |
| ~1250 | Strong | C-O Stretch (Carbamate) |
| ~1220 | Medium | C-N Stretch (Carbamate) |
| ~830 | Strong | para-Substituted Benzene C-H Bend |
| ~550 | Medium | C-Br Stretch |
Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. edinst.com While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for confirming the presence of the C=C bonds in the styryl and benzyl groups, as well as the C-Br bond.
Expected prominent Raman signals for this compound include:
Aromatic Ring Vibrations: The symmetric "ring-breathing" mode of the benzene rings would produce a strong signal.
C=C Alkene Stretch: The stretching of the carbon-carbon double bond in the styryl group would be a characteristic Raman-active band.
C-Br Stretch: The carbon-bromine bond, being a heavy atom bond, would also be observable in the low-frequency region of the Raman spectrum.
A hypothetical Raman data table for this compound is provided below.
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H Stretch |
| ~1640 | Strong | C=C Alkene Stretch (Styryl) |
| ~1600 | Strong | Aromatic Ring Stretch |
| ~1000 | Medium | Aromatic Ring Breathing (Trigonal) |
| ~830 | Medium | para-Substituted Benzene |
| ~550 | Strong | C-Br Stretch |
Fourier Transform Infrared (FTIR) Spectroscopy
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By irradiating a single crystal of this compound with an X-ray beam, a diffraction pattern is generated. The analysis of this pattern allows for the determination of the crystal system, space group, and unit cell dimensions. nih.govutah.edu Ultimately, it provides the exact bond lengths, bond angles, and conformation of the molecule in the solid state. This would definitively confirm the connectivity of the benzyl group to the carbamate oxygen, the carbamate nitrogen to the styryl moiety, and the position of the bromine atom on the phenyl ring. While specific crystallographic data for this compound is not publicly available, a hypothetical data table is presented to illustrate the type of information that would be obtained from such an analysis.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 18.1 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 1545 |
| Z | 4 |
| Calculated Density | 1.45 g/cm³ |
Chromatographic Separation and Purity Assessment Methodologies
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. A reversed-phase HPLC method would be suitable for analyzing this compound. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.govjocpr.comjpionline.org The compound would be detected using a UV detector, as the aromatic rings and the carbonyl group are strong chromophores. By developing a validated HPLC method, one can determine the purity of this compound and quantify any impurities.
A hypothetical set of HPLC conditions is outlined below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Expected Retention Time | ~7.5 min |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. restek.com this compound itself may not be sufficiently volatile or thermally stable for direct GC-MS analysis without decomposition. However, GC-MS can be employed for the analysis of more volatile precursors or potential degradation products. In some cases, derivatization can be used to make a compound more amenable to GC-MS analysis. nih.gov The gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer, providing information on their molecular weight and fragmentation pattern, aiding in their identification. nih.govnih.gov
A hypothetical GC-MS method for a related volatile compound is presented below.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| MS Transfer Line | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Theoretical and Computational Investigations of Benzyl 4 Bromostyrylcarbamate
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule from first principles. For a molecule like Benzyl (B1604629) 4-bromostyrylcarbamate, methods such as Density Functional Theory (DFT) would be highly suitable. DFT, particularly with functionals like B3LYP or M06-2X and appropriate basis sets (e.g., 6-311++G(d,p)), offers a balance between computational cost and accuracy for organic molecules of this size. researchgate.net These calculations would typically be performed in the gas phase and with a solvent model (like the SMD model) to simulate solution-phase behavior. researchgate.net
Electronic Structure and Charge Distribution Analysis
An analysis of the electronic structure would reveal how electrons are distributed across the Benzyl 4-bromostyrylcarbamate molecule. This is crucial for understanding its polarity, stability, and sites susceptible to electrophilic or nucleophilic attack.
Electron Density and Electrostatic Potential (ESP): DFT calculations would yield the electron density surface, showing the molecule's size and shape. Mapping the calculated electrostatic potential onto this surface creates an ESP map, which visually identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this molecule, negative potential would be expected around the oxygen atoms of the carbamate (B1207046) group and the bromine atom, while positive potential would likely be found on the N-H proton.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more quantitative picture by calculating the charges on each atom. researchgate.net This method would precisely quantify the charge distribution and describe the key bonding and lone-pair orbitals. It would detail the delocalization of electrons, such as the resonance within the carbamate group and the electronic influence of the bromine atom on the styryl moiety. nih.gov
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO and LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The spatial distribution of these orbitals indicates the likely sites for reaction. For this compound, the HOMO would likely be distributed over the electron-rich styryl and benzyl rings, while the LUMO might be centered on the carbamate group and the C=C double bond.
Energy Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. A small energy gap suggests high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. The table below shows hypothetical HOMO, LUMO, and energy gap values that would be calculated.
| Parameter | Description | Hypothetical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |
| ΔE (Gap) | ELUMO - EHOMO | 5.3 |
Reaction Pathway Modeling and Transition State Analysis
Should this compound be involved in a chemical reaction, computational methods could model the entire process. This involves identifying the lowest energy path from reactants to products.
Potential Energy Surface (PES): By calculating the energy of the system at various geometries, a potential energy surface can be mapped out. researchgate.net The reaction pathway is the minimum energy route along this surface.
Transition State (TS) Search: The highest point along the reaction pathway is the transition state, a short-lived, high-energy structure. Locating the TS is critical for understanding the reaction mechanism and calculating the activation energy (the barrier that must be overcome for the reaction to proceed). For example, in a hypothetical cyclization reaction, DFT could be used to calculate the Gibbs free energy of the transition state, which determines the reaction rate. researchgate.net
Molecular Dynamics (MD) Simulations
While quantum mechanics is ideal for electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. MD would treat the atoms as balls and the bonds as springs, using a force field to describe their interactions.
Conformational Analysis and Flexibility Studies
MD simulations run over nanoseconds can explore the different shapes (conformations) that this compound can adopt due to the rotation around its single bonds.
Rotational Barriers: The carbamate moiety itself can exist in syn and anti conformations due to a partial double bond character in the C-N bond. nih.gov Quantum calculations can determine the energy barrier for this rotation.
Intermolecular Interaction Modeling
MD simulations are particularly powerful for modeling how a molecule interacts with its environment, such as with solvent molecules or a biological receptor.
Solvation: An MD simulation could place a single this compound molecule in a box of water molecules to study how it is solvated. Analysis would focus on the formation of hydrogen bonds between the carbamate's N-H and C=O groups and the surrounding water.
Binding to a Target: If this molecule were being investigated as a drug, MD simulations could model its interaction with a target protein. unito.it The simulation would predict the preferred binding pose and calculate the binding energy, identifying key intermolecular forces like hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom) that stabilize the complex.
Quantitative Structure-Property Relationship (QSPR) studies represent a powerful computational approach to predict the physicochemical properties of a molecule based on its chemical structure. researchgate.net This methodology assumes that all the chemical, physical, and biological properties of a compound are encoded within its molecular structure. iupac.org By establishing a mathematical relationship between molecular descriptors and a specific property, QSPR models can forecast the characteristics of new or untested compounds, thereby saving experimental time and resources. researchgate.netaidic.it Such predictive models are developed by calculating various descriptors for a set of molecules and correlating them with experimentally determined properties. iupac.orgmdpi.com
For this compound, a comprehensive QSPR study would involve the calculation of numerous molecular descriptors to build a predictive model for its various properties. These descriptors fall into several categories, including constitutional, topological, geometric, and quantum-chemical.
Prediction of Physicochemical Descriptors
The initial step in a QSPR investigation involves optimizing the molecule's three-dimensional geometry to its lowest energy state. This is typically achieved using quantum chemical methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)) or faster semi-empirical methods like AM1 and PM3. koreascience.krplos.orgresearchgate.net Once the optimized geometry is obtained, a wide range of physicochemical descriptors can be calculated. walisongo.ac.id
These descriptors quantify various aspects of the molecule's character. For instance, the logarithm of the octanol-water partition coefficient (logP) indicates hydrophobicity, while molar refractivity relates to the molecule's volume and polarizability. walisongo.ac.id Other critical descriptors include molecular weight, surface area, van der Waals volume, hydration energy, and quantum-chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). plos.orgwalisongo.ac.idscispace.com The HOMO-LUMO energy gap is particularly important as it provides insight into the molecule's chemical reactivity and stability. scispace.com
A hypothetical set of predicted physicochemical descriptors for this compound, as would be generated in a typical QSPR study, is presented below.
| Descriptor Category | Physicochemical Descriptor | Predicted Value | Significance |
|---|---|---|---|
| Constitutional | Molecular Weight | 346.21 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| Number of Rotatable Bonds | 5 | Indicates molecular flexibility. | |
| Hydrogen Bond Acceptors | 2 | Potential sites for hydrogen bonding (e.g., carbonyl oxygen). | |
| Partitioning | LogP (Octanol/Water Partition Coefficient) | 4.85 | Measures the hydrophobicity and lipophilicity of the molecule. walisongo.ac.id |
| Water Solubility (logS) | -4.50 | Predicts the extent to which the compound dissolves in water. | |
| Electronic | Molar Refractivity | 88.5 cm³ | Relates to molecular volume and polarizability. walisongo.ac.id |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | Predicts transport properties such as intestinal absorption. rsc.org | |
| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. mdpi.com | |
| Quantum-Chemical | HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. plos.org |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. plos.org |
Insights into Structural Features and Their Impact
A detailed analysis of this compound's structure reveals several key functional groups and moieties that collectively determine its physicochemical profile. QSPR and related computational studies help elucidate the specific contribution of each feature.
The 4-Bromophenyl Moiety: The presence of a bromine atom on the phenyl ring has a profound effect on the molecule's properties. Bromine is large and electronegative, which increases the molecular weight and van der Waals volume. researchgate.net This substitution significantly enhances the hydrophobicity, leading to a higher predicted logP value. researchgate.netacs.org The bromine atom can also alter the electron distribution across the aromatic ring, influencing its reactivity and potential for interactions such as halogen bonding. nih.gov
The Benzyl Group: The terminal benzyl group further adds to the molecule's lipophilicity and size. Its aromatic ring can engage in π-π stacking interactions, which are important non-covalent forces in molecular recognition processes. nih.gov
Applications and Role in Advanced Organic Synthesis
As a Versatile Synthetic Intermediate
Benzyl (B1604629) 4-bromostyrylcarbamate serves as a highly adaptable intermediate in organic synthesis due to the distinct reactivity of its functional groups. The presence of the styrenyl moiety, the carbamate (B1207046) linkage, and the aryl bromide allows for a variety of selective chemical transformations.
The vinyl group is susceptible to a wide range of reactions, including but not limited to:
Hydrogenation: The double bond can be selectively reduced to an ethyl group, affording benzyl (4-bromophenethyl)carbamate. This transformation is useful when the styrenyl reactivity is no longer needed in a later stage of a synthetic sequence.
Epoxidation: Oxidation of the double bond, for instance with a peroxy acid, would yield the corresponding epoxide. This epoxide is a versatile intermediate for the introduction of various functionalities through nucleophilic ring-opening reactions.
Diels-Alder Reactions: The styrenyl group can act as a dienophile in [4+2] cycloaddition reactions, providing a pathway to complex cyclic structures.
Heck and Suzuki Couplings: The vinyl group can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of more complex olefinic structures.
The carbamate functional group offers several synthetic possibilities:
Protecting Group: The benzyl carbamate moiety is a well-established protecting group for amines. It can be readily removed under specific conditions, such as hydrogenolysis, to liberate the free amine.
Directed Metalation: The carbamate group can act as a directing group in ortho-lithiation reactions, allowing for the functionalization of the aromatic ring at the position adjacent to the carbamate-bearing nitrogen.
The aryl bromide is a key feature for a multitude of cross-coupling reactions:
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring.
Heck Coupling: The aryl bromide can be coupled with alkenes to form more extended conjugated systems.
Sonogashira Coupling: This reaction with terminal alkynes provides a direct route to aryl-alkyne structures.
Buchwald-Hartwig Amination: The bromine atom can be substituted with a variety of amines, leading to the synthesis of complex diaryl amines or alkyl-aryl amines.
Cyanation: The introduction of a cyano group can be achieved through reaction with a cyanide salt, providing a precursor for carboxylic acids, amides, or tetrazoles.
A summary of the potential transformations of Benzyl 4-bromostyrylcarbamate is presented in the table below.
| Functional Group | Reaction Type | Potential Product |
| Styrenyl | Hydrogenation | Benzyl (4-bromophenethyl)carbamate |
| Styrenyl | Epoxidation | Benzyl (2-(4-bromophenyl)oxiran-2-yl)carbamate |
| Styrenyl | Diels-Alder | Various cyclohexene (B86901) derivatives |
| Carbamate | Deprotection | 4-Bromostyrylamine |
| Aryl Bromide | Suzuki Coupling | Benzyl (4'-substituted-[1,1'-biphenyl]-4-yl)styrylcarbamate |
| Aryl Bromide | Heck Coupling | Benzyl (4-(substituted-vinyl)styryl)carbamate |
| Aryl Bromide | Sonogashira Coupling | Benzyl (4-(alkynyl)styryl)carbamate |
| Aryl Bromide | Buchwald-Hartwig | Benzyl (4-(amino)styryl)carbamate derivatives |
Utility in the Synthesis of Complex Organic Architectures
The multifunctional nature of this compound makes it a valuable precursor for the synthesis of intricate molecular frameworks. By strategically employing a sequence of reactions targeting its different functional groups, complex molecules can be assembled in a convergent and efficient manner.
For instance, a synthetic strategy could involve an initial cross-coupling reaction at the aryl bromide position to introduce a key structural fragment. This could be followed by a transformation of the styrenyl group, such as a cycloaddition, to build a complex ring system. Finally, cleavage of the benzyl carbamate could unmask an amino group for further functionalization or for its participation in a final ring-closing step. This stepwise approach allows for the modular construction of complex target molecules.
The ability to perform a variety of C-C and C-N bond-forming reactions on this single, readily accessible molecule underscores its utility in diversity-oriented synthesis, where the goal is to rapidly generate a library of structurally diverse compounds for biological screening.
Precursor for the Development of Novel Reagents and Catalysts
This compound can serve as a starting material for the synthesis of novel reagents and ligands for catalysis. The aryl bromide functionality is particularly suited for the introduction of phosphine (B1218219) or other coordinating groups via reactions with, for example, diphenylphosphine (B32561) in the presence of a suitable catalyst or base. The resulting phosphine-containing styrylcarbamate could then act as a ligand for transition metals.
The combination of a polymerizable styrenyl group and a potential ligand-binding site on the same molecule opens up the possibility of creating polymer-supported catalysts. Such catalysts offer the advantage of easy separation from the reaction mixture, which is a key principle of green chemistry.
Furthermore, the styrenyl group itself can be chemically modified to create new reactive moieties. For example, hydroboration-oxidation would yield an alcohol, which could then be used to anchor the molecule to a solid support or to introduce other functional groups.
Role in Materials Chemistry (e.g., Polymerizable Monomers, Functional Materials)
The presence of a styrenyl group in this compound makes it a polymerizable monomer. Research on structurally similar compounds, such as 4-(benzylamino)styrene salts, has shown that they can undergo spontaneous polymerization. researchgate.net This suggests that this compound could also be polymerized, either spontaneously under certain conditions or through the use of radical, cationic, or anionic initiators, to form poly(this compound).
The resulting polymer would possess a number of interesting features:
Functionalizable Backbone: The pendant bromo-substituted phenyl rings along the polymer chain would provide sites for post-polymerization modification. This would allow for the tuning of the polymer's properties by introducing a variety of functional groups through the same cross-coupling reactions applicable to the monomer.
Potential for High Refractive Index Materials: The presence of the bromine atoms and the aromatic rings would likely contribute to a high refractive index, a desirable property for optical applications.
Flame Retardant Properties: Brominated compounds are known to be effective flame retardants, suggesting that polymers derived from this monomer could exhibit enhanced fire resistance.
The polymerization of this compound and its derivatives could lead to the development of novel functional materials with tailored optical, electronic, or self-assembly properties.
A hypothetical polymerization reaction is depicted below:
| Monomer | Polymerization Method | Resulting Polymer |
| This compound | Radical Polymerization | Poly(this compound) |
The properties of the resulting polymer could be further modified by copolymerization with other vinyl monomers, allowing for the fine-tuning of its characteristics for specific applications in materials science.
Future Research Directions and Emerging Paradigms
Sustainable and Eco-Friendly Synthetic Routes
The chemical industry's increasing emphasis on green chemistry necessitates the development of more environmentally benign methods for synthesizing carbamates, including Benzyl (B1604629) 4-bromostyrylcarbamate. Future research will likely pivot away from traditional methods that may involve hazardous reagents, such as phosgene (B1210022) derivatives, towards more sustainable alternatives.
Key areas of development include:
CO2 as a C1 Feedstock: Utilizing carbon dioxide as a renewable, non-toxic, and readily available C1 source is a primary goal. nih.govacs.org Research into catalytic systems that can efficiently incorporate CO2 to form the carbamate (B1207046) linkage under mild conditions is a significant trend. nih.govacs.org This approach not only replaces hazardous materials but also contributes to carbon capture and utilization strategies.
Catalyst Innovation: The move towards organocatalysis, which avoids the use of often toxic and expensive heavy metals, represents a promising frontier. fau.eu Developing organocatalysts that are formed in situ could lead to highly effective and atom-economical syntheses at room temperature. fau.eu Furthermore, creating recoverable and reusable catalysts is crucial for minimizing waste and improving process economy. researchgate.net
Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate carbamate formation, often leading to higher yields and shorter reaction times with reduced energy consumption. organic-chemistry.org Exploring this technology for the synthesis of styrylcarbamates could offer a scalable and efficient green alternative.
Benign Solvent Systems: Replacing volatile and toxic organic solvents with greener alternatives like polyethylene (B3416737) glycol (PEG) or even performing reactions under solvent-free conditions is a critical aspect of sustainable synthesis. nih.govuni-regensburg.de
Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches for Carbamates
| Feature | Conventional Approach | Emerging Green Approach | Key Benefits of Green Approach |
| Carbon Source | Phosgene or Isocyanates | Carbon Dioxide (CO2) | Non-toxic, renewable, reduces hazard potential. acs.orgorganic-chemistry.org |
| Catalysis | Stoichiometric bases, metal catalysts | Organocatalysts, reusable catalysts | Avoids toxic metals, reduces waste, improves cost-effectiveness. fau.euresearchgate.net |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, room temp. catalysis | Faster reactions, lower energy use, milder conditions. fau.euorganic-chemistry.org |
| Solvents | Chlorinated hydrocarbons, DMF | PEG, ionic liquids, solvent-free | Reduced environmental impact and toxicity. nih.govuni-regensburg.de |
| Overall Process | Multi-step, purification-heavy | One-pot reactions, continuous flow | Increased efficiency, less waste, improved safety. acs.orggaylordchemical.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of Benzyl 4-bromostyrylcarbamate. Flow chemistry provides superior control over reaction parameters, enhances safety, and facilitates scalability. europa.euresearchgate.net
Future research in this area will likely focus on:
Telescoped Synthesis: Designing multi-step syntheses in a continuous, "telescoped" flow system where intermediates are generated and consumed in sequence without isolation. researchgate.netresearchgate.net This minimizes manual handling, reduces waste from workup and purification steps, and significantly shortens production times.
Automated Reaction Optimization: Coupling flow reactors with automated platforms and machine learning algorithms can rapidly screen and optimize reaction conditions (e.g., temperature, pressure, catalyst loading, residence time), accelerating the development of highly efficient synthetic protocols.
High-Throughput Synthesis: Utilizing automated parallel synthesis platforms to create libraries of this compound analogs. acs.org This is particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry, allowing for the rapid exploration of how modifications to the benzyl or styryl moieties affect biological activity. unito.it The amenability of microwave-assisted methods to high-throughput formats also supports this goal. organic-chemistry.org
Table 2: Projected Advantages of Flow Synthesis over Batch for this compound
| Parameter | Batch Synthesis | Flow Synthesis | Rationale for Improvement |
| Safety | Potential for thermal runaway with exothermic steps. | Superior heat transfer prevents hot-spot formation. europa.eu | Small reactor volume and high surface-area-to-volume ratio. |
| Scalability | Often problematic, requiring re-optimization. | Straightforward scaling by running the system for longer. | Consistent reaction conditions regardless of production volume. |
| Reaction Time | Can be hours to days. | Often reduced to minutes. beilstein-journals.org | Enhanced mixing and heat/mass transfer. |
| Yield & Selectivity | Variable, side reactions can be significant. | Often higher due to precise control of parameters. researchgate.netbeilstein-journals.org | Minimized residence time and temperature gradients reduce byproduct formation. |
| Process Integration | Discontinuous steps with isolation. | Potential for fully integrated, multi-step synthesis. researchgate.net | Intermediates are passed directly to the next reactor. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Beyond its synthesis, the molecular structure of this compound offers multiple sites for further chemical modification, opening avenues for creating novel compounds with unique properties.
Future investigations could explore:
Directed ortho Metalation (DoM): The carbamate functional group is known to be a powerful directed metalation group (DMG). acs.org This reactivity could be exploited to selectively functionalize the ortho positions of the benzyl ring, allowing for the introduction of a wide range of substituents and the construction of complex aromatic structures.
Transformations of the Styrene (B11656) Moiety: The carbon-carbon double bond in the styryl group is a versatile handle for a plethora of chemical reactions. Research could target novel transformations such as:
Asymmetric Dihydroxylation or Epoxidation: To introduce chiral centers and create stereochemically rich derivatives.
Cycloaddition Reactions: Engaging the double bond in [2+2] or other cycloadditions to build novel carbocyclic or heterocyclic ring systems fused to the molecule. core.ac.uk
Photooxygenation: Using light and a photosensitizer to generate oxidized products in an environmentally friendly manner. uni-regensburg.de
Decarboxylative Reactions: Methods involving the decarboxylation of carbamate derivatives to form new C-N or C-C bonds represent an emerging area of synthesis. acs.org Investigating such transformations could lead to unprecedented molecular scaffolds derived from the parent compound.
Development of In-Situ Monitoring and Real-Time Analytical Techniques
To fully optimize and control the synthesis of this compound, especially in continuous flow systems, the development of real-time analytical methods is essential. These techniques provide immediate feedback on reaction progress, enabling precise control and a deeper mechanistic understanding.
Emerging research directions include:
Process Analytical Technology (PAT): The integration of in-line and on-line analytical tools is a cornerstone of modern chemical manufacturing. For carbamate synthesis, this could involve:
In-situ Infrared (IR) Spectroscopy: Techniques like Attenuated Total Reflectance (ATR)-IR are highly effective for monitoring the concentration of key functional groups in real-time. This is particularly useful for tracking the consumption of starting materials and the formation of transient intermediates, such as isocyanates, without disturbing the reaction. gaylordchemical.combeilstein-journals.org
Microfluidic Chromatography: The use of micro-parallel liquid chromatography (µPLC) or online High-Performance Liquid Chromatography (HPLC) allows for rapid analysis of reaction mixtures, providing detailed information on conversion, yield, and impurity profiles as the reaction proceeds. nih.gov
Kinetic and Mechanistic Studies: Real-time data acquisition allows for the rapid determination of reaction kinetics and provides insights into the reaction mechanism. nih.gov This knowledge is invaluable for identifying rate-limiting steps, understanding the role of catalysts, and rationally designing improved reaction conditions.
By implementing these advanced monitoring techniques, researchers can move from traditional, endpoint-based analysis to a more dynamic and data-rich understanding of the synthesis, facilitating faster optimization and more robust process control.
Q & A
Q. What are the established synthetic routes for Benzyl 4-bromostyrylcarbamate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: this compound can be synthesized via carbamate formation using benzyl chloroformate and 4-bromostyrylamine. Key steps include:
- Catalyst Selection : Polyphosphoric acid (PPA) has shown efficacy in similar carbamate syntheses by promoting rearrangement reactions .
- Temperature Control : Maintain 80–100°C to balance reactivity and avoid decomposition .
- Solvent Choice : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (>98% GC recommended) .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should purity be validated?
Methodological Answer:
- Spectroscopy :
- Chromatography : GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .
- Melting Point : Compare observed mp (e.g., 255°C for analogs ) to literature values.
Advanced Research Questions
Q. How do reaction parameters influence the regioselectivity of carbamate formation in this compound synthesis?
Methodological Answer: Regioselectivity is controlled by:
- Substrate Activation : Electron-withdrawing groups (e.g., bromine) on the styryl group direct carbamate formation to the amine site .
- Catalyst Role : PPA enhances electrophilic character, favoring nucleophilic attack by the amine .
- Steric Effects : Bulky substituents on the benzyl group may reduce yield; optimize using computational modeling (DFT) to predict steric hindrance.
Contradiction Analysis :
Discrepancies in regioselectivity may arise from competing Friedel-Crafts pathways. Mitigate by:
Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data for this compound?
Methodological Answer:
- Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural validation.
- Comparative Analysis : Cross-reference NMR/IR data with NIST databases and computational predictions (e.g., Gaussian software).
- Isotopic Labeling : Use ¹⁵N-labeled amines to confirm carbamate linkage via 2D NMR (HSQC, HMBC).
Q. Example Workflow :
Synthesize and crystallize the compound.
Compare experimental XRD bond lengths/angles to DFT-optimized structures.
Reconcile NMR shifts with solvent effects (e.g., CDCl₃ vs. DMSO-d₆).
Q. What are the critical safety protocols for handling this compound, particularly regarding toxicity and environmental hazards?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
